Product packaging for Nexopamil racemate(Cat. No.:CAS No. 116759-35-4)

Nexopamil racemate

Cat. No.: B1663298
CAS No.: 116759-35-4
M. Wt: 404.6 g/mol
InChI Key: SKDZEFVVFACNLS-UHFFFAOYSA-N
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Description

Contextualization within Calcium Channel Antagonist and Serotonin (B10506) Receptor Modulator Classes

Nexopamil (B1678650) racemate belongs to two distinct and well-established classes of drugs: calcium channel antagonists and serotonin receptor modulators.

Calcium Channel Antagonists: These drugs, also known as calcium channel blockers, impede the movement of calcium ions (Ca2+) through calcium channels. This action is particularly significant in muscle cells, including those of the heart and blood vessels. By reducing calcium influx, these agents can relax vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. In the heart, they can reduce contractility and slow the heart rate.

Serotonin Receptor Modulators: This broad category includes compounds that interact with serotonin (5-hydroxytryptamine or 5-HT) receptors. Serotonin is a neurotransmitter that plays a crucial role in a wide array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal function. Drugs that modulate serotonin receptors can either mimic the action of serotonin (agonists) or block it (antagonists), leading to a variety of therapeutic effects.

The dual functionality of Nexopamil racemate suggests a potential for complex pharmacological effects, possibly offering a multi-pronged approach to treating certain pathological conditions.

Below is an illustrative data table showcasing the binding affinities of representative compounds from these classes to their respective targets. Note: Specific binding data for this compound is not widely available in public literature; this table provides context with analogous compounds.

Compound (Class)TargetBinding Affinity (Ki, nM)
Verapamil (B1683045) (Calcium Channel Antagonist)L-type Calcium Channel3.1
Amlodipine (Calcium Channel Antagonist)L-type Calcium Channel1.9
Ketanserin (Serotonin Receptor Antagonist)5-HT2A Receptor2.5
Risperidone (Serotonin Receptor Antagonist)5-HT2A Receptor0.16

The Significance of Racemic Compounds in Pharmacological Investigations

Nexopamil is a racemic compound, meaning it is composed of an equal mixture of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The study of racemic mixtures is of paramount importance in pharmacology because individual enantiomers of a drug can exhibit markedly different pharmacological and toxicological properties.

The differential activity of enantiomers arises from their three-dimensional spatial arrangement, which dictates how they interact with chiral biological targets such as enzymes and receptors. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

A classic example is the calcium channel blocker verapamil, where the (S)-enantiomer is significantly more potent in its cardiac effects than the (R)-enantiomer. Similarly, for the anthelmintic drug praziquantel, the levorotated isomer is primarily responsible for its activity against Schistosoma mansoni nih.gov. The decision to develop a drug as a racemate or as a single enantiomer is a critical consideration in drug development, with regulatory bodies increasingly favoring the development of single-enantiomer drugs where significant differences in enantiomeric activity exist.

Historical Development and Initial Characterization of this compound in Academic Literature

Detailed information regarding the specific historical development and initial characterization of this compound is not extensively documented in widely accessible academic literature. This suggests that its initial discovery and synthesis may have occurred within a commercial research and development setting, with proprietary restrictions on the dissemination of early-stage data.

Generally, the development of a compound like Nexopamil would involve a multi-step process beginning with its synthesis, followed by a comprehensive characterization of its physicochemical properties. Subsequent in vitro and in vivo studies would then be conducted to elucidate its pharmacological profile, including its mechanism of action, potency, and efficacy in various preclinical models. The reported potential of this compound for anti-asthmatic and anti-ulcer activities indicates that early research likely explored these therapeutic areas.

Overview of Research Trajectories and Knowledge Gaps for this compound

The research trajectory for a compound like this compound would typically progress from preclinical studies to clinical trials. However, the publicly available information on this compound is limited, highlighting a significant knowledge gap.

Current Research Landscape: The primary research focus appears to be on its dual mechanism of action. There is an indication of its potential in treating asthma and ulcers, though peer-reviewed studies detailing these effects are scarce.

Identified Knowledge Gaps:

Lack of Publicly Available Pharmacological Data: There is a notable absence of published data on the specific binding affinities, IC50 values, and in vivo efficacy of this compound and its individual enantiomers.

Limited Historical and Developmental Information: The origins and early development of this compound are not well-documented in academic or patent literature.

Absence of Clinical Trial Data: There is no readily available information on any clinical trials involving this compound, which is a critical step in determining its therapeutic potential and safety in humans.

The "RACEMATE" clinical trial, which is investigating the efficacy of tezepelumab in eosinophilic granulomatosis with polyangiitis (EGPA), a condition characterized by asthma and vasculitis, provides a contemporary example of research into diseases where a compound with anti-asthmatic properties could be relevant imperial.ac.ukclinicaltrials.govhra.nhs.uk. However, this trial is not investigating Nexopamil.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N2O3 B1663298 Nexopamil racemate CAS No. 116759-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDZEFVVFACNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869853
Record name 5-[Hexyl(methyl)amino]-2-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116759-35-4
Record name α-[3-(Hexylmethylamino)propyl]-3,4,5-trimethoxy-α-(1-methylethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116759-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Pharmacological Mechanisms of Action of Nexopamil Racemate

Molecular Targets and Receptor Binding Profiles

Nexopamil (B1678650) racemate's pharmacological identity is rooted in its ability to simultaneously modulate two critical signaling pathways in the body: calcium ion influx and serotonergic neurotransmission. This dual action is achieved through its interaction with specific molecular targets, namely L-type calcium channels and various serotonin (B10506) receptor subtypes.

Calcium Ion Channel Modulation (Ca2+ Channel Antagonism)

Nexopamil acts as a calcium channel antagonist, a property it shares with other phenylalkylamine derivatives. This action is central to many of its physiological effects.

Research indicates that Nexopamil's primary antiarrhythmic effects are attributable to its blockade of L-type calcium channels. nih.gov These channels are prevalent in cardiac and smooth muscle cells, where they play a crucial role in muscle contraction and electrical signaling. By inhibiting the influx of calcium ions through these channels, Nexopamil can modulate cardiovascular function. The compound is a verapamil (B1683045) derivative, and verapamil itself is known to block L-type calcium channels with high affinity. nih.govnih.gov

The table below summarizes the inhibitory concentration (IC50) of Verapamil, a related phenylalkylamine, on L-type calcium channels, providing a reference for the expected activity of Nexopamil.

CompoundChannel TypeIC50 (nM)Reference Tissue
VerapamilL-type Ca2+45Human Embryonic Kidney Cells

Note: Specific IC50 values for Nexopamil on L-type calcium channel subtypes were not available in the searched literature.

While the primary focus of research has been on L-type calcium channels, the broader effects of phenylalkylamines like verapamil suggest potential interactions with other voltage-gated ion channels. For instance, verapamil has been shown to inhibit voltage-dependent potassium (Kv) channels in a state-, time-, and use-dependent manner, an action independent of its calcium channel antagonism. nih.gov It has also been reported to have no significant influence on the steady-state or recovery characteristics of rapid sodium channels in certain experimental conditions. However, specific studies detailing the interaction of Nexopamil racemate with sodium or a wider range of potassium channels are not extensively available in the public domain.

Serotonin Receptor Antagonism

In addition to its calcium channel blocking activity, Nexopamil is a potent antagonist of serotonin receptors, particularly the 5-HT2 subtype. nih.govnih.gov This dual functionality distinguishes it from many other calcium channel blockers.

CompoundReceptor SubtypeKi (nM)
DOB5-HT2High Affinity
DOI5-HT2High Affinity

Note: Specific Ki values for Nexopamil at 5-HT2A and 5-HT2C receptors were not found in the available literature.

The interaction of Nexopamil with other serotonin receptor subtypes, such as 5-HT1A and 5-HT1C, has been a subject of investigation for related compounds. Phenylalkylamine derivatives have been shown to bind to 5-HT1C receptors, often with a lack of selectivity between 5-HT1C and 5-HT2 receptors. This suggests that Nexopamil may also exhibit affinity for the 5-HT1C subtype. Information regarding the specific binding affinity of this compound for the 5-HT1A receptor subtype is limited in the available scientific literature.

Dopamine (B1211576) Receptor Modulation

This compound's pharmacological activity includes the modulation of dopamine receptors. Dopamine receptor antagonism is a significant molecular target for the treatment of a range of psychiatric disorders.

Nexopamil acts as a dopamine D2 receptor antagonist. A D2 receptor antagonist is defined as a substance that binds to but does not activate the dopamine D2 receptor, which is a primary target for all antipsychotic medications. ebi.ac.uk These receptors are G protein-coupled receptors (GPCRs) found in high density in fronto-striatal brain circuits. nih.govnih.gov Antagonism of D2 receptors can impact executive functions such as cognitive planning and spatial working memory. nih.gov For instance, studies using the selective D2/D3 receptor antagonist sulpiride (B1682569) have shown that blocking these receptors can lead to impairments in planning accuracy and working memory. nih.gov

Downstream Cellular and Subcellular Signaling Cascades

Impact on Intracellular Calcium Homeostasis

A primary mechanism of action for Nexopamil is its significant impact on intracellular calcium homeostasis, which it achieves through the blockade of L-type calcium channels. This action is central to its potent antiarrhythmic effects, particularly during myocardial ischemia and reperfusion. By blocking these channels, Nexopamil inhibits the influx of calcium ions into cells. This mechanism is comparable to that of other calcium channel blockers like diltiazem, although Nexopamil has demonstrated superior efficacy in protecting against certain reperfusion-induced arrhythmias.

Table 1: Comparative Effects of Nexopamil and Diltiazem on Arrhythmia Incidence

Condition Outcome with Diltiazem Outcome with Nexopamil Source
Coronary Artery Occlusion Significant reduction in ventricular tachyarrhythmias Significant antifibrillatory effect

Modulation of G Protein-Coupled Receptor (GPCR) Pathways

Nexopamil modulates several G protein-coupled receptor (GPCR) pathways. GPCRs are the largest family of cell surface receptors and mediate a vast array of physiological responses by activating intracellular G proteins upon ligand binding. nih.govcusabio.comnih.gov This activation triggers downstream signaling cascades, often involving second messengers. nih.gov

Nexopamil's antagonism at D2 and 5-HT2 receptors directly interferes with their respective GPCR pathways.

D2 Receptors: These receptors are often coupled to the Gi subfamily of G proteins. youtube.com Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). youtube.com By blocking the D2 receptor, Nexopamil prevents this inhibitory signal.

5-HT2 Receptors: These receptors are generally coupled to Gq proteins. nih.gov Gq protein activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores. nih.gov Nexopamil's antagonism at 5-HT2 receptors blocks this cascade.

Influence on Platelet Aggregation Pathways

Nexopamil influences platelet aggregation, primarily through its blockade of 5-HT2 receptors. Platelet aggregation is a complex process initiated by agonists like adenosine (B11128) diphosphate (B83284) (ADP) and thromboxane (B8750289) A2 (TXA2) binding to their respective GPCRs on the platelet surface. nih.gov This binding triggers a cascade that increases intracellular calcium, leading to the activation of fibrinogen receptors (GPIIb/IIIa), the final common pathway that links platelets together. nih.govpharmgkb.org By blocking the 5-HT2 receptor, a type of GPCR on platelets, Nexopamil confers an antiplatelet action, which may contribute to its protective effects against reperfusion arrhythmias.

Table 2: Key Molecules in Platelet Aggregation Pathways

Molecule Role Pathway Involvement Source(s)
Adenosine diphosphate (ADP) Agonist Binds to P2Y1 and P2Y12 GPCRs to activate platelets. pharmgkb.orgnih.gov
Thromboxane A2 (TXA2) Agonist A potent platelet activator synthesized from arachidonic acid. nih.gov
Phospholipase C (PLC) Enzyme Activated by Gq-coupled receptors, produces IP3 and DAG. nih.govpharmgkb.org
Inositol 1,4,5-trisphosphate (IP3) Second Messenger Liberates calcium from intracellular stores. nih.gov
Fibrinogen Receptor (GPIIb/IIIa) Receptor Binds fibrinogen to form bridges between platelets. pharmgkb.org

Effects on Vascular Smooth Muscle Cell Physiology

The physiology of vascular smooth muscle cells is fundamentally regulated by intracellular calcium levels, which dictate the contractile state of the blood vessel. nih.gov Contraction is initiated by an increase in intracellular calcium, which binds to calmodulin. youtube.com The calcium-calmodulin complex then activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent cross-bridge cycling with actin, resulting in muscle contraction. youtube.com

Nexopamil's primary effect on vascular smooth muscle is a direct consequence of its L-type calcium channel blockade. By inhibiting calcium influx into vascular smooth muscle cells, Nexopamil reduces the intracellular calcium available to initiate contraction. This leads to smooth muscle relaxation and vasodilation, a critical factor in regulating blood pressure and tissue perfusion. nih.govyoutube.com

Investigational Therapeutic Applications and Associated Pathophysiological Systems

Cardiovascular System Research

Research into Nexopamil (B1678650) racemate has centered on its potential applications in cardiovascular health, with a focus on its anti-thrombotic, vasodilatory, and cardioprotective actions.

Nexopamil has demonstrated properties that may inhibit the formation of blood clots (thrombi) and reduce the clumping of platelets.

In preclinical studies using canine models with mechanically narrowed coronary arteries, Nexopamil was effective at abolishing cyclic flow reductions (CFRs). These CFRs, characterized by recurrent, spontaneous decreases in blood flow, are believed to be caused by the aggregation of platelets at the site of the arterial narrowing. A study found that Nexopamil completely eliminated CFRs within the initial 30 minutes of administration. This effect is largely attributed to its potent S2-serotonergic antagonist activity, which plays a key role in preventing platelet activation and aggregation. The prevention of such platelet-driven obstructions is a critical area of research for conditions like unstable angina.

Nexopamil has been identified as a potent inhibitor of platelet aggregation triggered by serotonin (B10506). While serotonin on its own is considered a weak platelet agonist, it significantly enhances platelet activation in response to other substances like ADP and thrombin. consensus.app This enhancement is mediated through 5-HT2A receptors on platelets. By acting as a 5-HT2 antagonist, Nexopamil effectively blocks these receptors. In in-vitro tests using dog platelet-rich plasma, Nexopamil demonstrated significant inhibitory potency against serotonin-induced platelet aggregation.

Table 1: Comparative In Vitro Inhibition of Serotonin-Induced Platelet Aggregation This table is interactive. You can sort and filter the data.

Compound IC50 (M) Primary Mechanism(s)
Nexopamil 0.81 x 10-7 Ca2+/5-HT2 Antagonist
Ketanserin 0.55 x 10-8 5-HT2/α1 Antagonist
Gallopamil 1.76 x 10-6 Ca2+ Antagonist

IC50 represents the concentration required to inhibit the aggregation response by 50%. Data sourced from a study on dog platelet-rich plasma.

Nexopamil's combined action as a calcium channel blocker and a serotonin (5-HT2) antagonist contributes to its vasodilatory properties, which is the widening of blood vessels. The regulation of vascular tone is a complex process managed by the endothelium, which releases various factors to control the contraction and relaxation of smooth muscle cells in the vessel wall. nih.gov Serotonin can cause vasoconstriction, and by blocking its 5-HT2 receptors, Nexopamil can counter this effect. Furthermore, its calcium antagonist activity helps to increase coronary blood flow. This dual mechanism may be beneficial in managing conditions related to coronary artery disease by improving blood flow and reducing the heart's oxygen demand.

Studies in animal models suggest that Nexopamil may offer protection to the heart muscle during periods of ischemia (inadequate blood supply) and reperfusion (the restoration of blood flow). In a study involving pigs with induced myocardial ischemia, Nexopamil treatment was found to reduce the size of the resulting infarct (tissue death) from 47% in the control group to 21% of the ischemic area.

This cardioprotective effect is likely multifactorial. Nexopamil was observed to prevent the increase in platelet reactivity in coronary venous blood that typically occurs during coronary occlusion. It also attenuated the increase in neutrophil counts in coronary venous blood during reperfusion. Additionally, the compound was found to selectively increase the formation of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, without altering thromboxane (B8750289) concentrations. These combined effects—calcium channel blockade, inhibition of neutrophil activation, and enhanced PGI2 formation—are believed to contribute to its beneficial cardioprotective outcomes.

Table 2: Key Findings in Cardioprotective Research of Nexopamil This table is interactive. You can sort and filter the data.

Parameter Vehicle (Control) Group Nexopamil-Treated Group Outcome
Infarct Size (% of ischemic area) 47 +/- 4% 21 +/- 7% Reduction in myocardial injury
Platelet Reactivity (Collagen-induced) Increased Prevented Increase Inhibition of platelet activation
Neutrophil Count (at 3h reperfusion) Increased Attenuated Increase Reduced inflammatory cell response
Prostacyclin (PGI2) Formation No Change Increased Enhanced endogenous vasodilation

Anti-Thrombotic and Platelet Aggregation Inhibition Studies

Pulmonary System Research

Based on the available scientific literature, there is no specific research focused on the investigational therapeutic applications of Nexopamil racemate within the pulmonary system. The predominant area of study has been its effects on the cardiovascular system.

Modulation of Bronchial Smooth Muscle Function

The contractility of airway smooth muscle (ASM) is a critical factor in the regulation of bronchial tone. nih.gov Alterations in ASM function are a hallmark of chronic airway diseases such as asthma. Research in this area often focuses on the signaling pathways that control ASM contraction and relaxation. For instance, studies have shown that the epithelial cell layer can modulate the reactivity of airway smooth muscle to various agents. Furthermore, functional nicotinic acetylcholine (B1216132) receptors (nAChRs) have been identified in human airway smooth muscle, and their activation can lead to increased intracellular calcium and contractility, particularly in asthmatic individuals. While the effects of various compounds on bronchial smooth muscle have been investigated, there is no available research specifically detailing the modulatory effects of this compound on bronchial smooth muscle function.

Gastrointestinal System Research

Research on Smooth Muscle Regulation in the Gastrointestinal Tract

The motility of the gastrointestinal (GI) tract is governed by the coordinated contraction and relaxation of smooth muscle cells. This process is influenced by a complex interplay of intrinsic pacemaker cells, neurotransmitters, and hormones. clinicaltrials.gov Research has highlighted the role of calcium channel blockers in inhibiting intestinal motility. For example, compounds like nifedipine (B1678770) and verapamil (B1683045) have been shown to reduce spike activity and motility in the small bowel. Additionally, 5-hydroxytryptamine 4 (5-HT4) receptor agonists are known to enhance intestinal motility. clinicaltrials.gov Despite the extensive investigation into the regulation of GI smooth muscle, specific studies on the role of this compound in this area have not been reported.

Neurological System Research

Role in Serotonergic Neurotransmission Pathways

Serotonergic neurotransmission is a key area of research in neuroscience, with implications for mood disorders and other neurological conditions. nih.gov A primary mechanism for modulating serotonergic activity is through the inhibition of the serotonin transporter (5-HTT), which is the mode of action for selective serotonin reuptake inhibitors (SSRIs). nih.gov The stereochemistry of these drugs can significantly influence their potency and efficacy. nih.gov For instance, escitalopram, the S-(+)-enantiomer of citalopram, is a more potent inhibitor of 5-HTT than its racemate. There is currently no published research investigating the role of this compound in serotonergic neurotransmission pathways.

Involvement in Dopaminergic Neurotransmission Pathways

Dopaminergic pathways are crucial for various brain functions, and their dysregulation is implicated in several neurological and psychiatric disorders. Dopamine (B1211576) receptors are classified into D1-like and D2-like families, each with distinct signaling mechanisms. The interaction between dopamine and other neurotransmitter systems, such as glutamate, is also a significant area of study. Research has explored how various compounds interact with dopamine receptors and transporters. However, there is no available data on the involvement of this compound in dopaminergic neurotransmission pathways.

Anti-Inflammatory Potential and Mechanisms

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases. Research in this field investigates how various substances can inhibit inflammatory mediators and pathways. For instance, some compounds have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.org The anti-inflammatory effects of calcium channel blockers like verapamil have also been documented, potentially through the attenuation of IL-1β and VEGF. nih.gov There are no scientific reports available that describe the anti-inflammatory potential or mechanisms of action for this compound.

Preclinical Research Methodologies and Models

In vitro Pharmacological Assay Development and Validation

The in vitro evaluation of Nexopamil (B1678650) racemate has focused on its interaction with specific receptors and its functional consequences in cell-based systems.

Receptor Binding Assays (e.g., Ca2+, 5-HT2, 5-HT1A, 5-HT1C, D2)

Nexopamil is characterized as a combined Ca2+ channel and serotonin (B10506) 5-HT2 receptor antagonist. Research has confirmed its activity at these sites, which is central to its pharmacological profile. nih.gov Studies have primarily focused on its dual antagonism at Ca2+ channels and 5-HT2 receptors. nih.gov

Detailed receptor binding affinity data for Nexopamil racemate at 5-HT1A, 5-HT1C, and D2 receptors are not extensively available in the public domain.

Cell-Based Functional Assays (e.g., Calcium Influx Assays, Platelet Aggregation Assays)

Functional assays have been crucial in understanding the cellular effects of this compound.

Platelet Aggregation Assays: The inhibitory effect of Nexopamil on platelet aggregation has been quantified. In in vitro studies using dog platelet-rich plasma, Nexopamil demonstrated a potent inhibition of serotonin-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) was determined to be 0.81 x 10-7 M. This effect is attributed to its 5-HT2 receptor antagonism, a key mechanism in preventing platelet activation and aggregation.

Mesangial Cell Proliferation and Contraction Assays: The effects of Nexopamil have also been studied in cultured rat mesangial cells, which are important in glomerular function. Serotonin was shown to induce both proliferation (measured by [3H]thymidine incorporation) and contraction of these cells. nih.gov Nexopamil effectively abolished the serotonin-induced increase in cell number and DNA synthesis in a concentration-dependent manner, with significant effects observed at concentrations above 10-7 M. nih.gov It also partially blocked the contraction of mesangial cells induced by serotonin. nih.gov These effects are believed to result from the compound's dual blockade of 5-HT2 receptors and voltage-operated Ca2+ channels. nih.gov

Information regarding specific calcium influx assays for this compound is not detailed in the available literature.

Inhibitory Concentration of Nexopamil in Platelet Aggregation

Compound IC50 (M) in Dog Platelet-Rich Plasma
Nexopamil 0.81 x 10-7
Ketanserin 0.55 x 10-8

Enzyme Activity Modulation Studies

There is no available information from the reviewed sources regarding studies on the modulation of enzyme activity by this compound.

In vivo Animal Model Applications

The therapeutic potential of this compound has been explored in relevant animal models of cardiovascular disease.

Cardiovascular Disease Models (e.g., Canine Models of Arterial Stenosis and Intimal Damage)

A key in vivo model used to evaluate Nexopamil involved inducing coronary thrombus formation in anesthetized dogs. In this model, cyclic flow reductions (CFRs) in the left anterior descending coronary artery were initiated by mechanical endothelial injury and the placement of a constrictor, simulating conditions of arterial stenosis and intimal damage. The intravenous administration of Nexopamil was shown to completely abolish these CFRs for at least 30 minutes, demonstrating its potent antithrombotic effect in this model.

Effects of Nexopamil on Cyclic Flow Reductions in a Canine Model

Compound Effect on Cyclic Flow Reductions (CFRs)
Nexopamil Completely abolished CFRs
Ketanserin Completely abolished CFRs

Models for Studying Vascular Reactivity

The study on cultured rat mesangial cells provides insights into the effects of Nexopamil on microvascular reactivity. nih.gov By partially blocking serotonin-induced mesangial cell contraction, Nexopamil demonstrated an ability to modulate vascular cell tone, which is a component of vascular reactivity. nih.gov

Compound Reference Table

Compound Name
This compound
Nexopamil
Ketanserin
Gallopamil

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Stereochemical Considerations in Nexopamil Racemate Research

Enantiomeric Separation and Characterization Methodologies

There is a notable absence of published research detailing the specific methodologies for the separation and characterization of the (R) and (S) enantiomers of Nexopamil (B1678650). While general techniques for chiral separation, such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are well-established for many pharmaceutical compounds, their specific application and optimization for Nexopamil racemate have not been described in available literature. This includes a lack of information on the types of chiral stationary phases, mobile phases, and detection methods that would be effective for its resolution.

Comparative Pharmacological Activity of Individual Enantiomers vs. Racemate

A direct comparative analysis of the pharmacological activity of the individual (R) and (S) enantiomers of Nexopamil versus the racemate is not present in the accessible scientific domain. Although the pharmacological profile of (S)-Nexopamil as a calcium channel and 5-HT2 receptor antagonist has been touched upon, there is no corresponding data for the (R)-enantiomer or for the racemic mixture. Such comparative studies are crucial for determining whether the therapeutic activity resides in one enantiomer (the eutomer), whether the other enantiomer (the distomer) is inactive, contributes to side effects, or possesses a different pharmacological profile altogether.

Stereoselective Interactions with Molecular Targets

Detailed research on the stereoselective interactions of Nexopamil enantiomers with their molecular targets is not publicly available. Understanding how the three-dimensional structure of each enantiomer influences its binding affinity and efficacy at calcium channels and 5-HT2 receptors is fundamental to explaining potential differences in their pharmacological effects. This information is a key component of modern drug development and is currently missing for Nexopamil.

Interactions with Biological Pathways and Membrane Systems

Role in Membrane Transporter and Ion Channel Regulation

Nexopamil (B1678650) racemate exhibits significant activity at the cellular membrane level, primarily through its interaction with ion channels and potentially with membrane transporters.

As a verapamil (B1683045) derivative, nexopamil's primary recognized function is the blockade of calcium channels. nih.govnih.gov Specifically, it targets L-type calcium channels, which are crucial in regulating calcium influx into cells. nih.govderangedphysiology.comfrontiersin.org This blockade prevents or reduces the passage of calcium ions, leading to effects such as the relaxation of vascular smooth muscle. derangedphysiology.com The interaction is not a simple obstruction; organic calcium channel blockers like verapamil can prevent both inward and outward current through the channel without slowing down the current's activation. nih.gov This action is central to its pharmacological effects on cardiac and vascular tissues. derangedphysiology.com

While direct studies on nexopamil's interaction with membrane transporters are limited, the behavior of its parent compound, verapamil, offers significant insights. Verapamil is a known inhibitor of P-glycoprotein (P-gp), an important efflux transporter found in various tissues, including the intestine, kidneys, and the blood-brain barrier. nih.govportlandpress.comjacc.orgtg.org.au P-glycoprotein actively pumps substrates out of cells, and its inhibition by verapamil can lead to increased intracellular concentrations of other drugs that are P-gp substrates. jacc.orgtg.org.au This interaction is described as non-competitive, suggesting that verapamil and other substrates can bind to P-gp simultaneously. portlandpress.com Given the structural similarities, it is plausible that nexopamil racemate could also modulate the activity of P-gp and potentially other membrane transporters, which are critical determinants of drug disposition and efficacy. nih.gov

TargetAction of Verapamil/NexopamilPotential Consequence
L-type Calcium Channels Blockade nih.govderangedphysiology.comReduced calcium influx, smooth muscle relaxation. derangedphysiology.com
P-glycoprotein (P-gp) Inhibition (Verapamil) nih.govjacc.orgtg.org.auIncreased bioavailability of co-administered P-gp substrates. tg.org.au
Serotonin (B10506) (5-HT2) Receptors Blockade nih.govnih.govInhibition of serotonin-induced effects like cell proliferation and contraction. nih.gov

Metabolic Pathways and Biotransformation in Biological Systems

The biotransformation of this compound is a critical process that determines its activity and clearance from the body. This process involves specific enzymatic pathways and results in metabolites that may possess their own pharmacological properties.

Enzymatic Pathways Involved in this compound Metabolism

Although specific literature on this compound metabolism is scarce, extensive research on its parent compound, verapamil, provides a well-established model. Verapamil undergoes extensive metabolism primarily in the liver by cytochrome P450 (CYP) enzymes. nih.govnih.govyoutube.com The main CYP isoenzymes responsible for verapamil's metabolism are CYP3A4, CYP3A5, and CYP2C8. nih.govdrugbank.com Other enzymes like CYP1A2 and CYP2E1 may play minor roles. nih.govnih.gov

The primary metabolic reactions are N-dealkylation and N-demethylation. drugbank.com These reactions are stereoselective, meaning the different enantiomers (R- and S-verapamil) are metabolized at different rates. nih.govnih.gov For instance, CYP3A4 shows a preference for producing the metabolite norverapamil (B1221204) from S-verapamil, while its main product from R-verapamil is D-617. nih.gov CYP enzymes are also present in the gut wall, contributing to significant first-pass metabolism before the compound reaches systemic circulation. researchgate.netsps.nhs.uk Given that nexopamil is a verapamil derivative, it is highly probable that it is also metabolized by a similar profile of CYP450 enzymes.

Table of Key Enzymes in the Metabolism of Verapamil (Model for Nexopamil)

Enzyme Family Specific Isozyme Role in Verapamil Metabolism
Cytochrome P450 CYP3A4 Major enzyme involved in N-dealkylation and N-demethylation. nih.govdrugbank.com
CYP3A5 Major enzyme involved in N-dealkylation and N-demethylation. nih.govdrugbank.com
CYP2C8 Plays a major role in forming most major metabolites. nih.govdrugbank.com
CYP1A2 Minor role in N-dealkylation. nih.govdrugbank.com

Potential for Metabolite Activity and Contribution to Overall Pharmacological Profile

Pharmacological Activity of Verapamil Metabolites

Metabolite Formation Pathway Reported Activity
Norverapamil N-demethylation drugbank.com Possesses ~20% of the cardiovascular activity of verapamil; has electrophysiologic effects on the AV node. drugbank.comnih.gov
D-617 N-dealkylation nih.govdrugbank.com Reported to have no significant electrophysiologic effect. nih.gov

| D-620 | Metabolism of Norverapamil nih.gov | Shows minor but statistically significant effects on some AV nodal parameters. nih.gov |

Influence on G Protein-Coupled Receptor Signaling Pathways

In addition to its effects on ion channels, this compound directly influences G protein-coupled receptor (GPCR) signaling pathways. GPCRs are a vast family of membrane receptors that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. nih.govkhanacademy.org

Nexopamil has been shown to be a potent blocker of 5-HT2 receptors, which are a class of serotonin receptors belonging to the GPCR family. nih.govnih.gov Serotonin (5-hydroxytryptamine or 5-HT) activates these receptors, which can couple to the Gq/11 family of G proteins. youtube.com This activation typically leads to the stimulation of phospholipase C, resulting in the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.

By blocking 5-HT2 receptors, nexopamil prevents these downstream signaling events. nih.gov For example, in cultured rat mesangial cells, nexopamil abolishes serotonin-induced cell proliferation and contraction, effects that are mediated by 5-HT2 receptors. nih.gov This demonstrates a clear antagonistic interaction with a specific GPCR pathway. The dual action of nexopamil—blocking both 5-HT2 receptors and L-type calcium channels—provides a multi-faceted mechanism of action, as it can inhibit both the receptor-mediated release of intracellular calcium and the influx of extracellular calcium. nih.govnih.gov

Future Directions and Advanced Research Perspectives for Nexopamil Racemate

Exploration of Novel Therapeutic Indications and Applications

While initial research focused on cardiovascular applications like angina and thrombosis, ethernet.edu.et the dual antagonism of calcium channels and 5-HT2 receptors by Nexopamil (B1678650) suggests a broader therapeutic potential that remains largely unexplored. Future research could systematically investigate its efficacy in other conditions where these targets are implicated. For instance, the 5-HT2 receptor is involved in various neurological and psychiatric disorders. A comprehensive screening program against a panel of disease-relevant assays could uncover novel applications. Furthermore, conditions characterized by both vascular dysregulation and serotonergic signaling abnormalities, such as certain types of migraines or pulmonary hypertension, could be investigated as potential new indications.

Advanced Computational Modeling for Target Interaction and SAR Prediction

There is no specific publicly available information on advanced computational modeling for Nexopamil racemate.

Future research in this area would involve the use of modern computational techniques to build predictive models of how Nexopamil interacts with its targets. Molecular docking and dynamics simulations could elucidate the precise binding modes of the Nexopamil enantiomers within the calcium channel and the 5-HT2 receptor. These models would be invaluable for understanding the structural basis of its dual activity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed. By analyzing a series of Nexopamil analogues, these models could predict how modifications to its chemical structure would affect its potency and selectivity for each target, thereby guiding the synthesis of more optimized derivatives.

Integration with Multi-Target Ligand Design Strategies

Nexopamil is inherently a multi-target ligand due to its action on both calcium channels and 5-HT2 receptors. However, its development predates the widespread and systematic application of modern multi-target ligand design strategies.

Future work would involve a more deliberate approach to optimizing its polypharmacology. This could entail fine-tuning its activity at both primary targets to achieve a desired synergistic effect for a specific disease. For example, in certain cardiovascular diseases, a specific ratio of calcium channel to 5-HT2 receptor blockade might be more beneficial. Advanced generative models in computational chemistry could be employed to design novel molecules that not only retain this dual activity but also incorporate other desirable properties, such as improved metabolic stability or reduced off-target effects.

Development of Advanced Preclinical Models for Efficacy and Safety Assessment

Preclinical studies on Nexopamil have been documented in canine and porcine models of myocardial ischemia and thrombosis.

Future research would benefit from the use of more advanced and human-relevant preclinical models. This could include studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess cardiac efficacy and potential pro-arrhythmic risk in a human-relevant system. For neurological indications, organ-on-a-chip models that mimic the blood-brain barrier could provide insights into its central nervous system penetrance and effects. Genetically engineered animal models that more closely replicate human disease pathology could also offer a more accurate prediction of its therapeutic efficacy.

Pharmacogenomic and Personalized Medicine Implications

There is no specific publicly available information on the pharmacogenomics of this compound.

A future research direction would be to investigate how genetic variations in patients might influence their response to Nexopamil. The genes encoding the specific calcium channel subunits and the 5-HT2 receptor are known to have polymorphisms. A pharmacogenomic study could identify genetic markers that correlate with enhanced efficacy or a higher risk of adverse events. This knowledge would be a critical step toward a personalized medicine approach, allowing for the selection of patients most likely to benefit from treatment with a dual-target agent like Nexopamil. ethernet.edu.et

Translational Research Pathways and Challenges for this compound

The translational pathway for Nexopamil appears to have stalled, as its development was discontinued. The challenges that led to this are not detailed in the public record.

Any future attempt to bring a compound like Nexopamil to the clinic would face several translational hurdles. A key challenge for a multi-target ligand is defining the optimal clinical population and the primary endpoint for clinical trials that can demonstrate the benefit of its dual mechanism. Regulatory pathways for multi-target drugs can also be more complex. A modern translational research program would need to develop specific biomarkers to track the engagement of both targets in humans and to monitor therapeutic response. Overcoming the challenges of manufacturing, formulation, and the intellectual property landscape for a repurposed or redesigned molecule would also be critical for successful clinical translation.

Q & A

Q. What is the mechanistic basis of Nexopamil racemate’s dual antagonism of Ca²⁺ and 5-HT₂ receptors, and how does this interplay influence platelet aggregation?

this compound acts as a combined Ca²⁺ channel blocker and 5-HT₂ receptor antagonist, inhibiting intracellular calcium mobilization and serotonin-mediated platelet activation. Methodologically, its dual activity can be validated using in vitro assays such as fluorescent calcium flux measurements (e.g., Fura-2 AM dye) alongside 5-HT₂ receptor binding studies (e.g., competitive radioligand displacement). Platelet-rich plasma (PRP) models, particularly canine PRP, demonstrate its potency with an IC₅₀ of 81 nM for 5-HT-induced aggregation . In vivo models measuring thrombus formation (e.g., cyclic flow reduction in coronary arteries) corroborate its antithrombotic efficacy at 0.05 mg/kg .

Q. Which experimental models are most appropriate for evaluating this compound’s antithrombotic and antiplatelet effects?

  • In vitro : Canine or human PRP assays for platelet aggregation, utilizing agonists like 5-HT, collagen, or ADP. Dose-response curves should include Nexopamil’s racemate and enantiomers to assess stereospecificity .
  • In vivo : Coronary artery thrombosis models (e.g., Folts model in dogs) to monitor cyclic flow reduction (CFR) and hemodynamic stability. Nexopamil’s elimination of CFRs without altering blood pressure at 0.05 mg/kg highlights its therapeutic window .

Q. How does the racemate’s pharmacokinetic profile influence dosing regimens in preclinical studies?

Pharmacokinetic studies should compare plasma half-life, bioavailability, and tissue distribution between the racemate and its enantiomers. For instance, bridging studies (as per ICH guidelines) can extrapolate racemate data to enantiomers by analyzing AUC ratios and metabolite profiles. Evidence from HY-101727 (this compound) indicates >98% purity, but enantiomer-specific clearance rates require chiral HPLC or capillary electrophoresis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported therapeutic applications (e.g., antithrombotic vs. anti-asthma/anti-ulcer activities)?

Contradictions arise from divergent model systems (e.g., platelet vs. smooth muscle assays). To address this:

  • Conduct comparative dose-response studies across models, using bronchoconstriction assays (e.g., guinea pig tracheal rings) for anti-asthma claims and ethanol-induced ulcer models for anti-ulcer activity.
  • Validate target engagement via receptor autoradiography in relevant tissues (e.g., lung vs. gastrointestinal tract) .

Q. What methodological considerations are critical for detecting stereospecific effects in Nexopamil’s platelet aggregation assays?

  • Use enantiomerically pure samples (e.g., (R)- and (S)-Nexopamil) in PRP assays to isolate contributions from each enantiomer.
  • Employ chiral stationary phases in HPLC to confirm enantiomeric purity pre- and post-assay.
  • Statistical analysis (e.g., two-way ANOVA) should compare racemate vs. enantiomer IC₅₀ values, as seen in studies showing negligible stereospecificity in certain amino acid enantiomers .

Q. How can preclinical data from racemate studies be optimized for enantiomer-specific drug development?

  • Bridging Studies : Compare pharmacodynamic (e.g., receptor binding affinity) and pharmacokinetic (e.g., metabolic stability) profiles of the racemate and its enantiomers. For example, HY-101727’s racemate data (Ki for 5-HT₂A: 180 nM in rats) can inform enantiomer-specific optimization .
  • Computational Modeling : Molecular docking simulations can predict enantiomer-receptor interactions, prioritizing candidates for synthesis and testing.

Q. What experimental designs mitigate variability in platelet aggregation assays when testing this compound?

  • Standardize PRP preparation (e.g., centrifugation speed, anticoagulant type).
  • Include internal controls (e.g., reference antagonists like ketanserin for 5-HT₂ receptors).
  • Replicate experiments across multiple donors/species to account for intersubject variability .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies between in vitro IC₅₀ values and in vivo efficacy thresholds?

  • Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (from LC-MS/MS) with effect magnitudes (e.g., % inhibition of CFRs).
  • Adjust for protein binding differences using equilibrium dialysis, as plasma protein affinity may reduce free drug availability in vivo .

Q. What statistical approaches are recommended for comparing racemate and enantiomer datasets?

  • Use non-linear regression for dose-response curves (e.g., GraphPad Prism) and Bayesian hierarchical models to pool data across studies.
  • For enantiomer comparisons, apply paired t-tests or mixed-effects models to account for batch variability .

Ethical and Reporting Standards

Q. How can researchers ensure reproducibility when reporting this compound studies?

  • Adhere to ARRIVE guidelines for in vivo experiments, detailing animal strain, sex, and anesthesia protocols.
  • For in vitro studies, report platelet donor health status and agonist batch numbers.
  • Archive raw data (e.g., aggregation tracings) in repositories like Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.